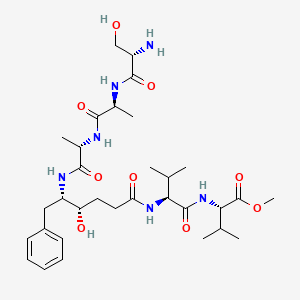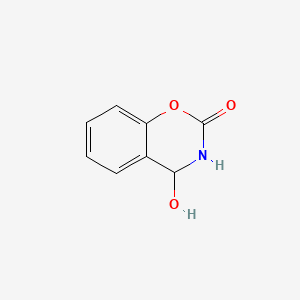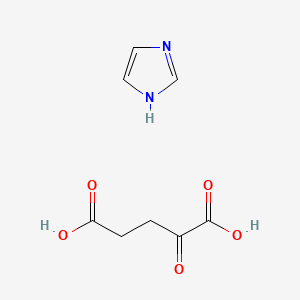
Imidazole oxoglurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole oxoglurate is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role in biochemical processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazole oxoglurate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions under different conditions. These reactions are optimized for efficiency and yield, utilizing catalysts and diverse conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Imidazole oxoglurate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, ammonia, and various catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde can lead to the formation of amino imines, which can further cyclize to form substituted imidazoles .
Aplicaciones Científicas De Investigación
Imidazole oxoglurate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Plays a role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials
Mecanismo De Acción
The mechanism of action of imidazole oxoglurate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Histidine: An amino acid that contains an imidazole ring and plays a crucial role in protein structure and function.
Purine: A nitrogen-containing heterocycle that is a key component of nucleic acids.
Metronidazole: An antimicrobial drug that contains an imidazole ring and is used to treat infections
Uniqueness: Imidazole oxoglurate is unique due to its specific structural features and versatile applications. Unlike other imidazole derivatives, it has a distinct mechanism of action and a wide range of potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and versatile applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
81560-40-9 |
|---|---|
Fórmula molecular |
C8H10N2O5 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
1H-imidazole;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C3H4N2/c6-3(5(9)10)1-2-4(7)8;1-2-5-3-4-1/h1-2H2,(H,7,8)(H,9,10);1-3H,(H,4,5) |
Clave InChI |
BGCSODZZSVSCEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN1.C(CC(=O)O)C(=O)C(=O)O |
Números CAS relacionados |
82599-25-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


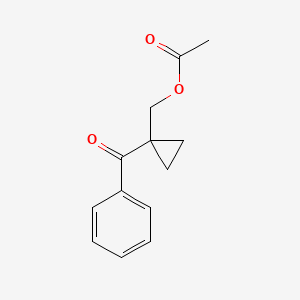
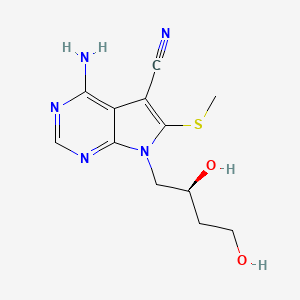
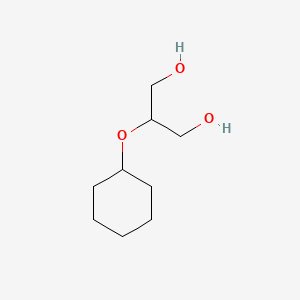

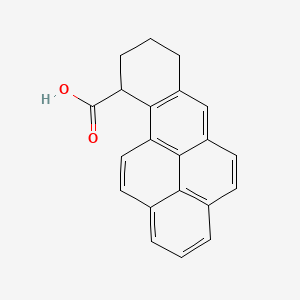

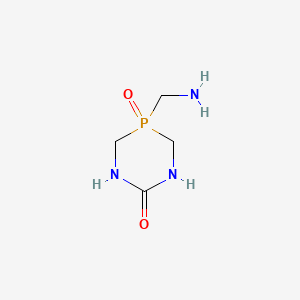

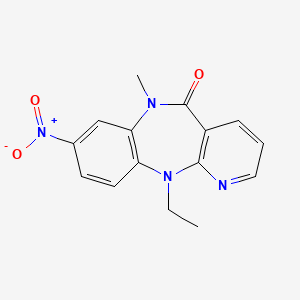
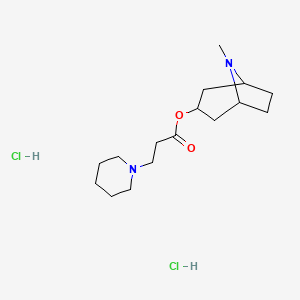
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

